

An In-depth Technical Guide to Neogen's Molecular Detection Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, performance, and protocols of **Neogen**'s molecular detection systems. The focus is on the core technologies, data presentation, and experimental methodologies to assist researchers and professionals in the effective application of these platforms.

Core Principles of Neogen's Molecular Detection Technologies

Neogen employs two primary isothermal nucleic acid amplification technologies in its rapid pathogen detection platforms: the ANSR® system, which utilizes a Nicking Enzyme Amplification Reaction (NEAR), and the Molecular Detection System (MDS), which is powered by Loop-Mediated Isothermal Amplification (LAMP). Both technologies offer rapid and sensitive alternatives to traditional PCR methods.

ANSR® System: Nicking Enzyme Amplification Reaction (NEAR)

The ANSR (Amplified Nucleic Single Temperature Reaction) system is based on NEAR technology, an isothermal DNA amplification method.[1][2] This process operates at a constant temperature, eliminating the need for thermal cycling. The core of the NEAR technology lies in the coordinated action of a nicking enzyme and a DNA polymerase. The nicking enzyme

creates a single-strand break at a specific recognition site on a double-stranded DNA template. The DNA polymerase then initiates replication at this nick, displacing the downstream strand. This process is repeated, leading to the exponential amplification of the target DNA sequence.

[3] Detection of the amplified product is achieved in real-time using fluorescent molecular beacon probes.[3]

Molecular Detection System (MDS): Loop-Mediated Isothermal Amplification (LAMP)

The **Neogen** Molecular Detection System (MDS) utilizes LAMP technology, another isothermal amplification technique known for its high specificity, efficiency, and speed.[4] LAMP employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. This high number of recognition sites contributes to the high specificity of the assay. The amplification process is initiated by a strand-displacing DNA polymerase, and the unique primer design leads to the formation of loop structures that facilitate exponential and continuous DNA synthesis. The entire reaction occurs at a constant temperature.

Performance Characteristics

Neogen's molecular detection systems have been rigorously validated by international bodies such as AOAC International, AFNOR, and MicroVal for a wide range of food matrices and environmental surfaces.

ANSR® System Performance

The ANSR system demonstrates high sensitivity and specificity in pathogen detection. Validation studies have established its performance across various assays.

Assay	Inclusivity	Exclusivity	Limit of Detection (LOD)	Total Time to Result (including enrichment)
ANSR for Salmonella	99.1%	100%	1 cfu/analytical unit	10 - 26 hours
ANSR for Listeria	100%	100%	1 cfu/analytical unit	16 - 26 hours
ANSR for L. monocytogenes	96%	100%	1 cfu/analytical unit	16 - 32 hours
Listeria Right Now™	60 of 60 strains positive	31 of 31 strains negative	As few as 2 CFU of L. monocytogenes on stainless steel	Under 1 hour (enrichment-free)

Molecular Detection System (MDS) Performance

The MDS, powered by LAMP technology, offers rapid and highly sensitive detection of various pathogens.

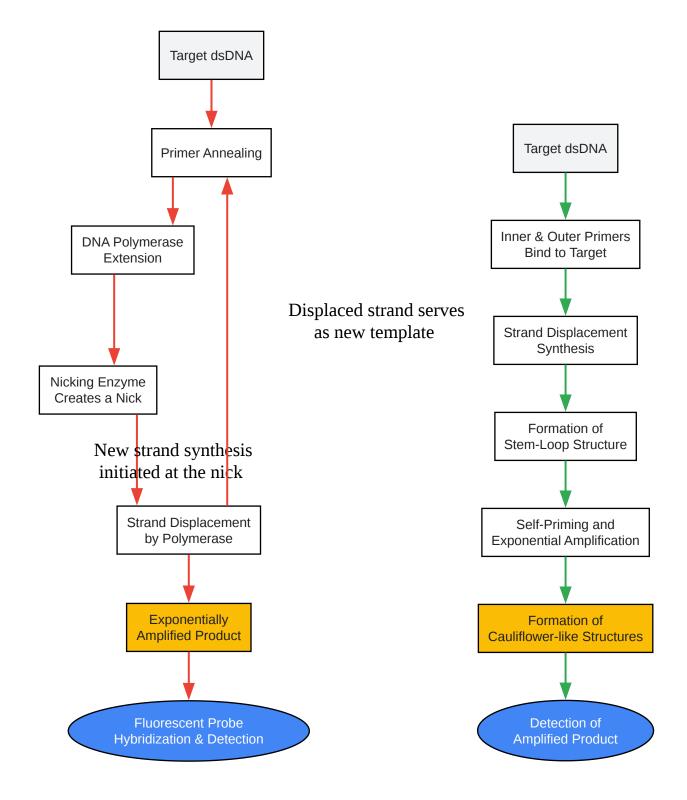
Assay	Limit of Detection (LOD)	Total Time to Result (including enrichment)
MDS for Salmonella	1–5 CFU of target per original sample	18 - 30 hours
MDS for E. coli O157 (including H7)	1–5 CFU of target per original sample	Varies by matrix and enrichment protocol
MDS for Listeria	1 CFU per portion	24 - 32 hours
MDS for L. monocytogenes	1–5 CFU of target per original sample	24 - 32 hours (up to 40 hours for raw dairy)
MDS for Cronobacter	1–5 CFU of target per original sample	Next-day results
MDS for Campylobacter	1–5 CFU of target per original sample	Varies by matrix and enrichment protocol
MDS for STEC Gene Screen (stx)	1–5 CFU of target per original sample	Varies by matrix and enrichment protocol

Experimental Protocols & Workflows

The general workflow for both the ANSR and MDS systems involves three main steps: Enrichment, Lysis, and Detection.

ANSR® System Workflow

The ANSR workflow is designed for ease of use and rapid results.


Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fortrichard.com [fortrichard.com]
- 2. bioing.cz [bioing.cz]
- 3. neogen.com [neogen.com]
- 4. neogenaustralasia.com.au [neogenaustralasia.com.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to Neogen's Molecular Detection Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8528818#neogen-molecular-detection-system-principles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com